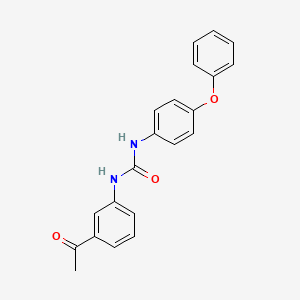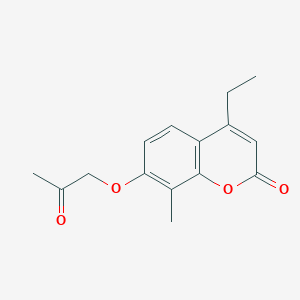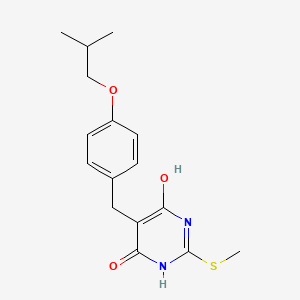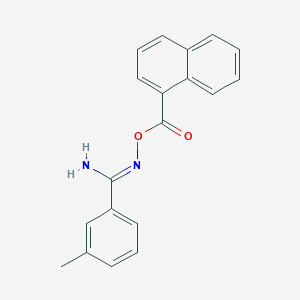![molecular formula C17H19FN4O B5719444 N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B5719444.png)
N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide, also known as FP-MIN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of nicotinamide and piperazine, and its structure includes a fluorophenyl group that is responsible for its unique properties.
作用机制
The mechanism of action of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide involves its interaction with various receptors and enzymes in the body. One of the primary targets of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide is the dopamine D2 receptor, which is involved in the regulation of mood and behavior. N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can bind to this receptor and modulate its activity, which can help alleviate the symptoms of neurological disorders such as schizophrenia and depression.
N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide also interacts with other receptors and enzymes in the body, including the serotonin transporter, the sigma-1 receptor, and the monoamine oxidase enzyme. These interactions can have a variety of biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide are diverse and depend on the specific receptors and enzymes that it interacts with. Some of the primary effects of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide include:
- Modulation of neurotransmitter activity: N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can increase or decrease the activity of certain neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and cognitive function.
- Inhibition of cancer cell growth: N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can inhibit the growth of cancer cells and induce apoptosis, which can help prevent the spread of cancer.
- Anti-inflammatory effects: N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide has been shown to have anti-inflammatory effects, which can help alleviate the symptoms of inflammatory diseases such as arthritis.
- Neuroprotective effects: N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can protect neurons from damage and degeneration, which can help prevent the development of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the primary advantages of using N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide in lab experiments is its high purity and yield. This makes it easy to obtain and use in a variety of experimental settings. Additionally, the diverse range of biochemical and physiological effects of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide makes it a versatile tool for studying various biological processes.
However, there are also some limitations to using N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide in lab experiments. One of the primary limitations is its relatively high cost compared to other compounds. Additionally, some of the effects of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide are still not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide. Some of the most promising areas of research include:
- Developing new therapeutic applications: N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide has shown promise as a treatment for neurological disorders and cancer, but there may be other potential therapeutic applications that have not yet been explored.
- Understanding the mechanism of action: While the mechanism of action of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide is partially understood, there is still much to learn about how it interacts with various receptors and enzymes in the body.
- Developing new synthesis methods: While the current synthesis method for N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide is effective, there may be more efficient or cost-effective methods that could be developed.
- Studying the long-term effects: While the short-term effects of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide have been studied extensively, there is still much to learn about its long-term effects on the body and brain.
合成方法
The synthesis of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide involves the reaction between nicotinamide and 2-fluorobenzylpiperazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then purified using techniques such as column chromatography or recrystallization. The yield of the synthesis process is typically high, and the purity of the product is also satisfactory for scientific research purposes.
科学研究应用
N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research involves its use as a treatment for neurological disorders such as schizophrenia and depression. Studies have shown that N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can modulate the activity of certain neurotransmitters in the brain, which can help alleviate the symptoms of these disorders.
Another area of research involves its use as an anti-cancer agent. Studies have shown that N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-15-5-1-2-6-16(15)22-10-8-21(9-11-22)13-20-17(23)14-4-3-7-19-12-14/h1-7,12H,8-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXHEXLMMNHIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CNC(=O)C2=CN=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Fluoro-phenyl)-piperazin-1-ylmethyl]-nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)


![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5719419.png)

![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)

![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)
